REACTION_CXSMILES
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[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH3:5][O:6][C:7](=[O:14])[C:8]([CH2:10][C:11](O)=[O:12])=[CH2:9]>C(OCC)C>[C:7]([CH:8]1[CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[C:11](=[O:12])[CH2:10]1)([O:6][CH3:5])=[O:14]
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Name
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|
Quantity
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59.1 g
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
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158 g
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Type
|
reactant
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Smiles
|
COC(C(=C)CC(=O)O)=O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
When the slightly exothermic reaction
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Type
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CUSTOM
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Details
|
Then the solvent was removed in vacuo
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Type
|
DISTILLATION
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Details
|
the residue was subjected to fractionated vacuum distillation
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1CC(N(C1)C(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |